Tolvaptan gamma-Hydroxybutanoic Acid

Overview

Description

Tolvaptan gamma-Hydroxybutanoic Acid is a by-product formed during the synthesis of Tolvaptan, a drug used to treat hyponatremia associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion . Impurity profiling is crucial in the drug development process to ensure the safety and efficacy of the final pharmaceutical product .

Mechanism of Action

Target of Action

Tolvaptan, including its impurities, is a non-peptide antagonist that selectively inhibits the arginine vasopressin 2 receptor . This receptor plays a crucial role in the body’s water balance and blood pressure regulation .

Mode of Action

Tolvaptan acts as a selective and competitive antagonist at the arginine vasopressin 2 receptor . By blocking these receptors, particularly those found in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption .

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan is the arginine vasopressin pathway. Arginine vasopressin, also known as antidiuretic hormone (ADH), acts on V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking these receptors, Tolvaptan disrupts the normal function of this pathway, leading to increased urine volume and decreased urine osmolality .

Pharmacokinetics

The pharmacokinetics of Tolvaptan involve its absorption, distribution, metabolism, and excretion (ADME). Tolvaptan is metabolized by the CYP3A4 enzyme in the liver . The plasma concentrations of Tolvaptan and its metabolites reach steady states after multiple days of consecutive oral administration . No accumulation of Tolvaptan or its major metabolites was found, but one of its metabolites, DM-4103, accumulated 18.2-fold after multiple dosing .

Biochemical Analysis

Cellular Effects

Tolvaptan has been shown to counteract proliferation and invasivity in human cancer cells

Molecular Mechanism

Tolvaptan, the parent compound, is a selective and competitive arginine vasopressin receptor 2 antagonist . It binds initially to extracellular loops 2 and 3 (ECL2/3) before overcoming an energy barrier to enter the pocket .

Temporal Effects in Laboratory Settings

Tolvaptan has been shown to have consistent effects over time when administered to rats .

Dosage Effects in Animal Models

Tolvaptan has been shown to increase plasma sodium levels without causing abnormal animal behavior suggesting neurological symptoms or death .

Metabolic Pathways

Tolvaptan, the parent compound, is metabolized by the CYP3A4 in the liver .

Transport and Distribution

Tolvaptan, the parent compound, is highly plasma protein bound (99%) .

Preparation Methods

The preparation of Tolvaptan gamma-Hydroxybutanoic Acid involves several synthetic routes and reaction conditions. One method includes the acylation reaction of a compound with oxalyl chloride in the presence of an acid-binding agent at temperatures ranging from -20 to 100 degrees Celsius . This is followed by a reduction reaction using a reducing agent to obtain the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to identify and control impurities formed during various stages of Tolvaptan preparation .

Chemical Reactions Analysis

Tolvaptan gamma-Hydroxybutanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, reducing agents like sodium borohydride, and catalysts such as tin(II) chloride and hydrochloric acid . The major products formed from these reactions are typically characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .

Scientific Research Applications

Tolvaptan gamma-Hydroxybutanoic Acid has several scientific research applications. It is used in the quality control of Tolvaptan bulk drugs, serving as a reference substance for impurity detection . This impurity is also beneficial in developing methods for detecting related substances in Tolvaptan raw material, thus ensuring product quality . Additionally, it plays a crucial role in pharmaceutical research, particularly in the study of drug metabolism and the identification of degradation products .

Comparison with Similar Compounds

Tolvaptan gamma-Hydroxybutanoic Acid can be compared with other impurities formed during the synthesis of Tolvaptan. These impurities are identified and characterized using techniques like HPLC, NMR, and mass spectrometry . Similar compounds include other by-products and degradation products formed during the synthesis and storage of Tolvaptan . The uniqueness of this compound lies in its specific formation pathway and its role in the quality control of Tolvaptan .

Biological Activity

Tolvaptan, a selective vasopressin V2 receptor antagonist, is primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. Its biological activity, particularly when metabolized into gamma-hydroxybutanoic acid derivatives (DM-4103 and DM-4107), has been the subject of extensive research due to its implications for liver health and immune response. This article delves into the biological activities associated with tolvaptan and its metabolites, focusing on their pharmacodynamics, mechanisms of action, and clinical implications.

Tolvaptan acts by inhibiting vasopressin V2 receptors, leading to increased water excretion and reduced urine concentration. The drug's efficacy in managing conditions like ADPKD is attributed to its ability to slow renal function decline by reducing cyst growth and promoting diuresis.

Key Findings:

- Inhibition of Vasopressin Activity : Tolvaptan binds to V2 receptors with a Ki of 0.43 nM, demonstrating a potency approximately 1.8 times greater than arginine vasopressin (AVP) .

- Metabolism : The drug is metabolized primarily by cytochrome P450 3A4 (CYP3A4), producing active metabolites DM-4103 and DM-4107, which possess immunogenic properties that may contribute to liver toxicity .

Biological Activity and Hepatotoxicity

Recent studies have highlighted the potential hepatotoxic effects of tolvaptan, particularly in patients with ADPKD. The mechanisms underlying this toxicity involve immune-mediated pathways and direct cellular damage.

Hepatotoxicity Mechanisms:

- Cell Growth Inhibition : In vitro studies using HepG2 cells demonstrated that tolvaptan inhibits cell growth and induces apoptosis in a concentration-dependent manner . This was evidenced by delayed cell cycle progression and increased DNA damage markers.

- Immune Activation : Research indicates that tolvaptan can activate T cells in patients experiencing liver injury. These T cells respond to both tolvaptan and its metabolites, suggesting an adaptive immune response plays a role in drug-induced liver injury .

Case Studies and Clinical Trials

Clinical trials have provided insights into the safety profile of tolvaptan, particularly regarding its association with liver injury.

Notable Trials:

- TEMPO 3:4 Trial : This phase 3 trial investigated the long-term effects of tolvaptan on kidney function in ADPKD patients. While it demonstrated significant benefits in slowing eGFR decline, cases of liver injury were reported .

- REPRISE Trial : Focused on later-stage ADPKD patients, this trial confirmed similar eGFR benefits but also highlighted the risk of hepatotoxicity associated with prolonged use .

Data Summary

The following table summarizes key findings from relevant studies on the biological activity and safety profile of tolvaptan:

| Study/Trial | Key Findings | Liver Injury Observations |

|---|---|---|

| TEMPO 3:4 | Slowed eGFR decline; effective in early ADPKD | Reports of delayed onset liver injury |

| REPRISE | Confirmed efficacy in later-stage ADPKD | Significant risk of hepatotoxicity noted |

| HepG2 Cell Study | Induced apoptosis; inhibited cell growth | DNA damage markers increased |

| T Cell Activation | Proliferative response observed in liver-injured patients | Adaptive immune response implicated |

Properties

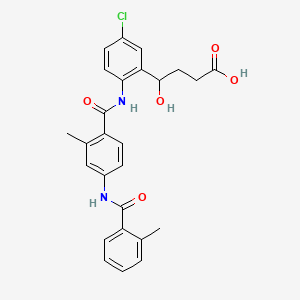

IUPAC Name |

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZAIPORREFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-75-4 | |

| Record name | DM-4107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-4107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.